N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a complex organic compound characterized by its multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multi-step organic synthesis. Key steps may include:
Formation of the Benzoyl Intermediate: This step involves the reaction of 4-pyrrolidin-1-ylsulfonylbenzoic acid with appropriate reagents to form the benzoyl intermediate.
Amination: The benzoyl intermediate is then reacted with an amine derivative to introduce the amino group.
Methoxylation: Methoxy groups are introduced through reactions with methanol or other methoxy-containing reagents under controlled conditions.
Final Coupling: The final step involves coupling the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Used in the development of new pharmaceuticals due to its potential biological activity.
Biological Research: Studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-{3,3'-DIMETHOXY-4'-[4-(PYRROLIDINE-1-SULFONYL)BENZAMIDO]-[1,1'-BIPHENYL]-4-YL}-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE: shares structural similarities with other sulfonylbenzamide derivatives and pyrrolidine-containing compounds.
Uniqueness
- The presence of multiple methoxy groups and the specific arrangement of aromatic rings and functional groups make this compound unique. Its structural complexity contributes to its potential for diverse biological activities and applications.
Properties
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8S2/c1-47-33-23-27(11-17-31(33)37-35(41)25-7-13-29(14-8-25)49(43,44)39-19-3-4-20-39)28-12-18-32(34(24-28)48-2)38-36(42)26-9-15-30(16-10-26)50(45,46)40-21-5-6-22-40/h7-18,23-24H,3-6,19-22H2,1-2H3,(H,37,41)(H,38,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIJZSGATDNHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4)OC)NC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
718.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.